molecular formula C7H8ClNOS B13160637 1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one

1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13160637
M. Wt: 189.66 g/mol
InChI Key: UNWDIKCRMVHQED-UHFFFAOYSA-N
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Description

1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This compound is characterized by the presence of a chlorinated thiophene ring and a methylamino group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 2-chlorothiophene.

    Formation of Ethanone Derivative: The 2-chlorothiophene is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(2-chlorothiophen-3-yl)ethanone.

    Amination: The final step involves the reaction of 1-(2-chlorothiophen-3-yl)ethanone with methylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(2-Fluorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a fluorine atom instead of chlorine.

    1-(2-Methylthiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

1-(2-chlorothiophen-3-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C7H8ClNOS/c1-9-4-6(10)5-2-3-11-7(5)8/h2-3,9H,4H2,1H3

InChI Key

UNWDIKCRMVHQED-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=C(SC=C1)Cl

Origin of Product

United States

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